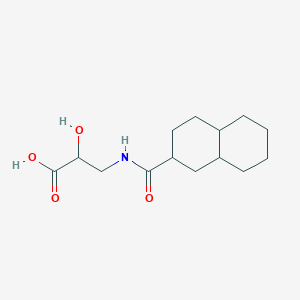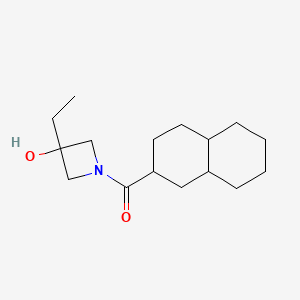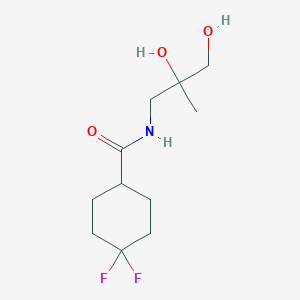![molecular formula C15H20F2N2O B7627599 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclohexane carboxamides and has been found to possess potent pharmacological properties.
Mécanisme D'action
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide exerts its pharmacological effects by binding to and inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression and has been implicated in various diseases. By inhibiting LSD1, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide can regulate gene expression and modulate various cellular processes.
Biochemical and Physiological Effects:
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to modulate various biochemical and physiological processes. In cancer cells, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In inflammation, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In neurological disorders, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its potent pharmacological activity and selectivity for LSD1. This makes it an ideal tool for studying the role of LSD1 in various diseases. However, one of the limitations of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its relatively short half-life, which may limit its efficacy in vivo. Additionally, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide may have off-target effects, which may complicate its interpretation in experiments.
Orientations Futures
There are several future directions for the study of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective LSD1 inhibitors based on the structure of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. Additionally, the use of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of new delivery methods may improve the pharmacokinetics and pharmacodynamics of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in vivo.
Méthodes De Synthèse
The synthesis of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide involves the reaction of 4,4-difluorocyclohexanone with 3-(methylaminomethyl)aniline in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been reported to yield 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide with high purity and good yield.
Applications De Recherche Scientifique
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O/c1-18-10-11-3-2-4-13(9-11)19-14(20)12-5-7-15(16,17)8-6-12/h2-4,9,12,18H,5-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWSMGOECBJLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)
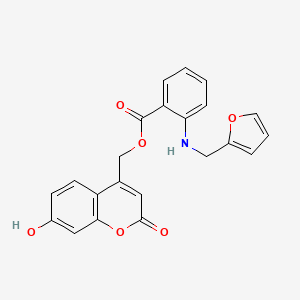
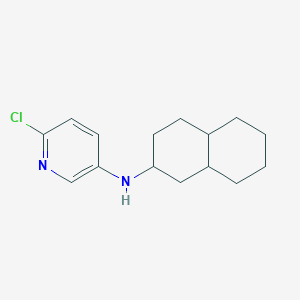
![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
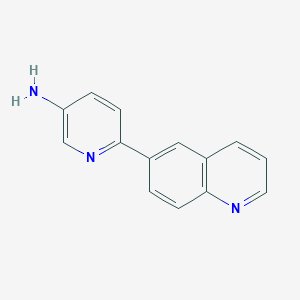

![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
